molecular formula C5H13ClN2 B14293632 Methanediamine, 1-chloro-N,N,N',N'-tetramethyl- CAS No. 119522-07-5

Methanediamine, 1-chloro-N,N,N',N'-tetramethyl-

Cat. No.: B14293632
CAS No.: 119522-07-5
M. Wt: 136.62 g/mol
InChI Key: GPCJICLZGTYMGR-UHFFFAOYSA-N
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Description

Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C5H14ClN2 It is a derivative of methanediamine, where one hydrogen atom is replaced by a chlorine atom, and all nitrogen atoms are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of methanediamine with methyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with methyl groups. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- often involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.

Major Products Formed

    Substitution: Products include various substituted methanediamines depending on the nucleophile used.

    Oxidation: Amine oxides are the primary products.

    Reduction: Secondary or tertiary amines are formed.

Scientific Research Applications

Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Methanediamine, N,N,N’,N’-tetramethyl-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Methanediamine, N,N-dimethyl-: Contains fewer methyl groups, resulting in different chemical properties and reactivity.

    Methanediamine, 1-bromo-N,N,N’,N’-tetramethyl-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in chemical research.

Properties

CAS No.

119522-07-5

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-N,N,N',N'-tetramethylmethanediamine

InChI

InChI=1S/C5H13ClN2/c1-7(2)5(6)8(3)4/h5H,1-4H3

InChI Key

GPCJICLZGTYMGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(N(C)C)Cl

Origin of Product

United States

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